molecular formula C12H9FN4 B1228029 6-Fluoro-9-benzylpurine CAS No. 55600-75-4

6-Fluoro-9-benzylpurine

Cat. No. B1228029
CAS RN: 55600-75-4
M. Wt: 228.22 g/mol
InChI Key: OPTPECWDHXUJNC-UHFFFAOYSA-N
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Description

6-Fluoro-9-benzylpurine is a fluorinated purine derivative . Fluorinated purines and related nucleosides exhibit a diverse range of biological activities . The presence of a single fluoro or trifluoromethyl group at the 2-, 6-, or 8-position of a purine or purine nucleoside, or combinations of multiple substitutions at these positions, can confer advantageous changes to physicochemical, metabolic and biological properties .


Chemical Reactions Analysis

Fluorinated purines have been shown to undergo a range of nucleophilic displacements, making them useful as synthetic intermediates for medicinal chemistry and reagents for chemical biology studies . The reactions of fluorinated purines are also summarised .

Scientific Research Applications

Radiopharmaceutical Potential

6-Fluoro-9-benzylpurine has been explored as a potential brain-scanning agent. The preparation of [18F]-6-fluoro-9-benzylpurine (I) was described, highlighting its stability and significant uptake in the brain of mice, indicating its potential as a radiopharmaceutical for positron computed tomography (Irie et al., 1982).

Antimycobacterial Effects

A study revealed that 9-benzylpurines, including derivatives with substituents like 6-fluoro, exhibit high inhibitory activity against Mycobacterium tuberculosis. Particularly, those with phenylethynyl, trans-styryl, or aryl substituents in the 6-position showed significant antimycobacterial effects (Bakkestuen et al., 2000).

Antirhinoviral Activity

Research into 6-(3-fluoroanilino)-9-(substituted-benzyl)-2-trifluoromethylpurines, a related class, showed antirhinovirus activity. These compounds, synthesized through various methods, were effective against rhinovirus serotype 1B, suggesting a potential therapeutic avenue for rhinovirus infections (Kelley et al., 1990).

Synthesis and Selectivity for Antituberculosis

The synthesis of 6-arylpurines, including 9-benzyl-2-chloro-6-(2-furyl)purine, demonstrated low cytotoxicity and activity against drug-resistant strains of M. tuberculosis. This indicates the selectivity and potential of such compounds in antituberculosis therapy (Gundersen et al., 2002).

Drug Likeness and In Silico Predictions

In silico studies on 9-benzyl-6-(furan-2-yl)-2-(N,N dimethylamino)-9H-purine compounds, closely related to 6-Fluoro-9-benzylpurine, have shown good drug likeness properties, indicating potential oral activity. This highlights the importance of computational methods in screening novel compounds for medicinal purposes (Singh et al., 2022).

Safety And Hazards

In case of accidental release, use personal protective equipment and avoid dust formation . Firefighters should wear self-contained breathing apparatus if necessary .

Future Directions

6-18 Fluoro-9-benzylpurine shows promise as a brain imaging PET agent due to its biodistribution in a mouse . This suggests potential future applications in medical imaging.

properties

IUPAC Name

9-benzyl-6-fluoropurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTPECWDHXUJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204148
Record name 6-Fluoro-9-benzylpurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-9-benzylpurine

CAS RN

1545-97-7, 55600-75-4
Record name 6-Fluoro-9-(phenylmethyl)-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1545-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-9-benzylpurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055600754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Fluoro-9-benzylpurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
T Irie, K Fukushi, O Inoue, T Yamasaki, T Ido… - … International Journal of …, 1982 - Elsevier
… In our preliminary report tll laF-labeled 6-fluoro-9benzylpurine was … from 6-fluoro-9-benzylpurine by enzymatic defluorination in the brain.* Therefore s F-labeled 6-fluoro-9-benzylpurine …
Number of citations: 21 www.sciencedirect.com
AM Jones, PCM Winship, JJ Caldwell… - Fluorine in Heterocyclic …, 2014 - Springer
Fluorinated purines and related nucleosides exhibit a diverse range of biological activities. The presence of a single fluoro or trifluoromethyl group at the 2-, 6-, or 8-position of a purine …
Number of citations: 1 link.springer.com
AG Beaman, RK Robins - The Journal of Organic Chemistry, 1963 - ACS Publications
… 6-fluoro-9-benzylpurine (III). In order to verify the structure, III also was synthesized by an unambiguous route by ring closure of 5-amino-4-benzylamino-6fluoropyrimidine (IV) with ethyl …
Number of citations: 40 pubs.acs.org
T Nozaki, S Ambe, M Iwamoto, T Ohsawa… - the Institute of …, 1973 - nishina.riken.jp
The production of 18 F, 43K, and 1231 has been continued to meet the needs mainly of medical use. The following process was found to be convenient for the production of 43K:(1) …
Number of citations: 2 www.nishina.riken.jp
T Nozaki, Y Ohtsuka, A Tahara, S Ambe… - the Institute of …, 1973 - nishina.riken.jp
… 18F-Iabelled 6-fluoro-9-benzylpurine (Compd 5) has been synthesized by halogen interchange from 6-chloro-9-benzylpurine and Ag18F. The behavior in vivo of this compound is now …
Number of citations: 0 www.nishina.riken.jp
G Yuan - 2017 - search.proquest.com
As a non-invasive imaging technique, positron emission tomography (PET) is capable of in vivo quantification of biochemical and pharmacological progress via radiolabeled molecular …
Number of citations: 2 search.proquest.com
L Guo, F Liu, L Wang, H Yuan, L Feng, H Lu… - Organic Chemistry …, 2020 - pubs.rsc.org
Herein, we disclosed a transition metal-free cascade protocol for the construction of 2-hydroxy-2′-amino-1,1′-biaryls that are difficult to prepare by employing conventional methods. …
Number of citations: 21 pubs.rsc.org
在間直樹, 入江俊章, 福士清, 山崎統四郎… - Radioisotopes, 1986 - jstage.jst.go.jp
… Furthermore, the synthesis of 18Ffluoropurine and 18F-6-fluoro-9-benzylpurine was performed by this system. (Received December 5, 1985) …
Number of citations: 5 www.jstage.jst.go.jp
開催地 - jstage.jst.go.jp
市バス仙台駅前のりば番号○○○○○○○ から乗車, 国分町市役所前下車, 徒歩 7 分 z 仙台駅前 のりば番号@○○@ から乗車, 市役所前下車, 徒歩 9 分市電 仙台駅前から原の町行 (系統 10) …
Number of citations: 2 www.jstage.jst.go.jp

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